molecular formula C12H11NO3S B2791667 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 659720-33-9

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2791667
CAS No.: 659720-33-9
M. Wt: 249.28
InChI Key: GUVDQXFZTNGQLX-UHFFFAOYSA-N
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Description

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid is an organic compound with the molecular formula C12H11NO3S It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of phenoxymethyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole or phenyl derivatives.

Scientific Research Applications

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxymethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
  • **4-(2-Naphthyl)-1,3-thiazol-2-yl]acetic acid
  • **4-(2-Pyridinyl)-1,3-thiazol-2-yl]acetic acid

Uniqueness

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the phenoxymethyl group. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-12(15)6-9-8-17-11(13-9)7-16-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVDQXFZTNGQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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